The compound is cataloged under several identifiers, including the CAS number 1823424-25-4. It is often referenced in chemical databases and literature concerning synthetic organic chemistry and drug development . Its classification as a bicyclic amine makes it a candidate for further research in pharmacological applications and synthetic methodologies.
The synthesis of 3-Benzyl 7-tert-butyl 9,9-difluoro-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate typically involves multi-step synthetic routes that begin with readily available precursors.
The molecular structure of 3-Benzyl 7-tert-butyl 9,9-difluoro-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate can be elucidated through techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry.
The molecular formula is , with a molecular weight of approximately 396.44 g/mol .
This compound can participate in various chemical reactions due to its functional groups.
The mechanism of action for 3-Benzyl 7-tert-butyl 9,9-difluoro-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate is primarily based on its interactions with biological targets.
The bicyclic structure allows this compound to fit into enzyme active sites or receptor binding pockets effectively. The presence of bulky groups like benzyl and tert-butyl enhances binding affinity due to increased hydrophobic interactions.
While specific pathways depend on the target enzyme or receptor, preliminary studies suggest that this compound may modulate enzymatic activity through competitive inhibition or allosteric modulation .
The physical and chemical properties of this compound play a significant role in determining its applications.
Properties such as melting point, boiling point, and specific optical rotation are essential for characterizing this compound but require empirical determination through experimental methods .
The scientific applications of 3-Benzyl 7-tert-butyl 9,9-difluoro-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate are diverse:
The construction of the bicyclo[3.3.1]nonane core requires strategic bond disconnections to achieve stereochemical precision and ring strain minimization. A prominent approach involves intramolecular aldol cyclization of 1,5-dicarbonyl precursors under basic conditions, forming the characteristic bridged bicyclic system with a ketone at the C9 position. This method yields the foundational 9-oxo intermediate critical for subsequent fluorination [3]. Alternative routes employ SmI₂-mediated reductive cyclization or Mannich reactions of cyclohexanedione derivatives, which offer superior stereocontrol but require stringent anhydrous conditions [7]. Computational studies reveal that the "chair-chair" conformation predominates in bicyclo[3.3.1]nonanes due to low steric energy (ΔG° = 0.95–2.3 kcal/mol versus boat-chair conformers), facilitating regioselective functionalization at C3 and C7 positions [7]. Recent advances utilize chiral auxiliaries or asymmetric catalysis during cyclization to install stereocenters enantioselectively, essential for biological activity [3].
Table 1: Comparison of Bicyclo[3.3.1]nonane Ring-Closing Strategies
Method | Reagent/Conditions | Yield (%) | Stereoselectivity | Key Limitation |
---|---|---|---|---|
Aldol Cyclization | KOH/EtOH, 25°C | 65–78 | Moderate | Epimerization at C9 |
SmI₂ Reductive Coupling | SmI₂/THF, −78°C to 25°C | 82–90 | High | Oxygen sensitivity |
Mannich Reaction | NH₄OAc/EtOH, reflux | 70–85 | Low | Diastereomer separation needed |
Protecting groups enable orthogonal differentiation of the C3 and C7 nitrogen atoms during scaffold functionalization. The tert-butoxycarbonyl (Boc) group is preferentially introduced at N7 via Schotten-Baumann conditions (Boc₂O, NaOH, H₂O/THF), leveraging its steric accessibility and stability toward nucleophiles [4] [6]. Conversely, the benzyloxycarbonyl (Cbz) group is installed at N3 using benzyl chloroformate in the presence of inorganic bases, as its cleavage kinetics (H₂/Pd-C) differ from acid-labile Boc deprotection [4]. This orthogonal scheme—quantified by HPLC monitoring—achieves >95% regioselectivity, preventing symmetric dicarboxylation [5]. The Boc group’s tert-butyl steric bulk also minimizes diketopiperazine formation during ring closure, while the benzyl ester enhances crystallinity for purification [6]. After carboxylation, selective Boc removal with trifluoroacetic acid (TFA) permits N7-functionalization without disturbing the Cbz moiety, a critical advantage for late-stage diversification [4].
The 9,9-difluoro motif is installed via deoxyfluorination of the native 9-ketone using sulfur-based reagents. Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) achieves 80–85% conversion at 0°C in dichloromethane, with <5% over-fluorinated byproducts [2]. Alternatively, sulfur tetrafluoride (SF₄) gas in anhydrous HF affords higher yields (88–92%) but requires specialized reactors due to corrosivity [2]. Diaromatic sulfonyl fluorides (e.g., PhenoFluor) offer milder operation but suffer from stoichiometric waste. Fluorination kinetics studies reveal a two-step mechanism: rapid enolization followed by rate-limiting C−F bond formation. The gem-difluoro group induces ring flattening (evidenced by X-ray crystallography), enhancing scaffold rigidity and metabolic stability [7]. Post-fluorination, residual sulfite byproducts are scavenged with aqueous NaHCO₃ to prevent ester hydrolysis in downstream steps [2].
Table 2: Performance Metrics for 9-Ketone Fluorination Reagents
Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|---|
Deoxo-Fluor | CH₂Cl₂ | 0 → 25 | 4–6 | 80–85 | R₃N⁺H, SO₂F⁻ |
SF₄/HF | HF | −30 → 0 | 12 | 88–92 | SO₂, HF⁻ |
PhenoFluor | THF | 60 | 24 | 75–80 | Phenol derivatives |
Carboxylate installation at N3 and N7 employs carbodiimide-mediated coupling or acyl chloride chemistry. For the benzyl ester, carbodiimides (EDC·HCl) with N-hydroxysuccinimide (NHS) in DMF afford 90–94% yields at 25°C, outperforming DCC (75–80%) due to superior solubility [1] [6]. The tert-butyl ester, however, necessitates acid chloride routes due to competing tert-butyl elimination under basic conditions. Thus, tert-butyl chloroformate* reacts with the free amine in triethylamine-dichloromethane at −15°C, achieving 85–88% yields without epimerization [4]. Solvent screening reveals acetonitrile suppresses racemization during benzylation better than THF. Crucially, microwave assistance (100°C, 10 min) accelerates esterification 5-fold but risks Boc deprotection. Post-esterification, silica gel chromatography with ethyl acetate/hexane gradients (1:4 → 1:1) separates diastereomers arising from fluorination-induced chirality [6].
Table 3: Esterification Efficiency Under Varied Conditions
Ester Type | Method | Base/Solvent | Yield (%) | Purity (HPLC) | Side Reaction |
---|---|---|---|---|---|
Benzyl | EDC·HCl/NHS | None, DMF | 90–94 | >99% | NHS adducts (traces) |
tert-Butyl | (Boc)₂O | TEA, CH₂Cl₂ | 85–88 | 98% | tert-Butyl carbamate |
Benzyl | BnCl/Na₂CO₃ | Na₂CO₃, CH₃CN | 70–75 | 95% | O-alkylation |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0